8-methyl-7-[(4-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
8-methyl-7-[(4-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its complex molecular structure, which includes a chromen-2-one core substituted with methyl, phenyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-7-[(4-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methylphenol with 8-methyl-4-phenyl-2H-chromen-2-one in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
8-methyl-7-[(4-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated chromen-2-one derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
8-methyl-7-[(4-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 8-methyl-7-[(4-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
- 8-methyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one
- 7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one
Uniqueness
8-methyl-7-[(4-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
8-methyl-7-[(4-methylphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C24H20O3/c1-16-8-10-18(11-9-16)15-26-22-13-12-20-21(19-6-4-3-5-7-19)14-23(25)27-24(20)17(22)2/h3-14H,15H2,1-2H3 |
InChI Key |
DSOGXYAWBIDJGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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